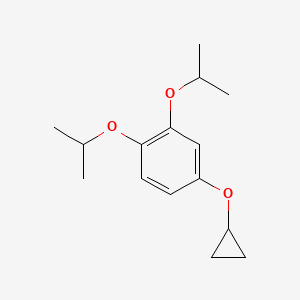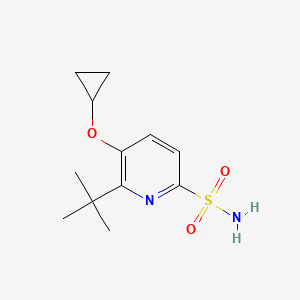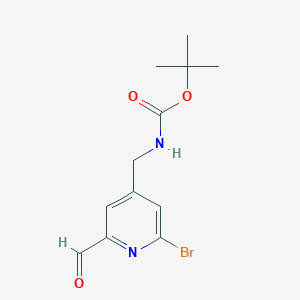
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is an organic compound with the molecular formula C12H15BrN2O3. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, and a formyl group attached to a pyridine ring. It is used in various chemical and biological research applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate typically involves the following steps:
Formylation: The addition of a formyl group to the pyridine ring.
Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The bromo and formyl groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This compound can also participate in hydrogen bonding and van der Waals interactions, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
Uniqueness
Tert-butyl (2-bromo-6-formylpyridin-4-YL)methylcarbamate is unique due to the presence of both a bromo and a formyl group on the pyridine ring, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets .
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
tert-butyl N-[(2-bromo-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(17)14-6-8-4-9(7-16)15-10(13)5-8/h4-5,7H,6H2,1-3H3,(H,14,17) |
Clé InChI |
GZKJYWHMQLXFFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



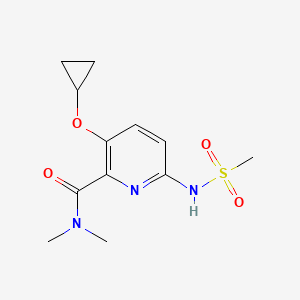


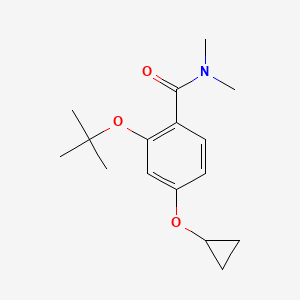

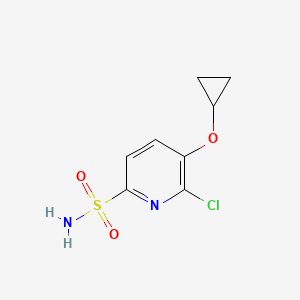
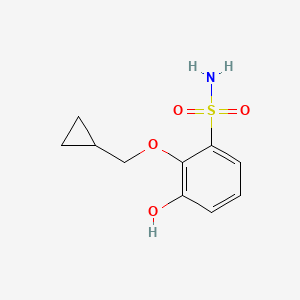
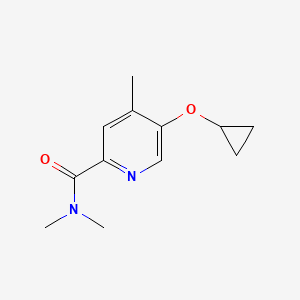
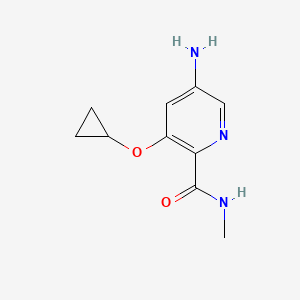
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

